Peli1-IN-1

E3 ubiquitin ligase FHA domain fluorescence quenching

TNBC metastasis research often faces confounding antiproliferative effects from high-concentration resveratrol. Peli1-IN-1 (compound 3d) resolves this by selectively targeting the PELI1 FHA domain. • 15-fold affinity gain over resveratrol (Kd = 8.2 vs 125.3 μM), reducing nonspecific effects • Anti-migratory at 20 μM without cytotoxicity or antiproliferation (MDA-MB-231: 29.8% migration) • Validated in vivo anti-metastasis efficacy with no observable toxicity • Disrupts PELI1-SNAIL/SLUG interaction; downregulates SNAIL, SLUG, Vimentin

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
Cat. No. B15136625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeli1-IN-1
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O
InChIInChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+
InChIKeyYZMSGTAAJTUBNJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peli1-IN-1: Technical Baseline Overview


Peli1-IN-1 (also designated compound 3d) is a small-molecule inhibitor of Pellino-1 (PELI1), an E3 ubiquitin ligase implicated in oncogenic signaling and inflammation [1]. The compound is a structurally optimized resveratrol derivative (molecular formula: C20H16O4; molecular weight: 320.34 g/mol) . It was identified through medicinal chemistry optimization of the natural stilbene scaffold, with the objective of improving binding affinity to the FHA domain of PELI1 [1].

PELI1 FHA-domain binding studies requiring improved affinity over resveratrol scaffold
TNBC cell migration assays where proliferation-independent anti-migratory readouts are essential
EMT pathway analysis focusing on SNAIL/SLUG ubiquitination and downstream effector regulation
In vivo metastasis models with reported model-response context and safety-related endpoint monitoring

Why Peli1-IN-1 Cannot Be Replaced


PELI1 is an E3 ubiquitin ligase that functions through both its catalytic RING domain and its phosphoprotein-binding FHA domain; inhibitors targeting different domains or utilizing distinct chemical scaffolds exhibit fundamentally divergent selectivity profiles and functional outcomes [1]. Alternative PELI1-targeting agents include peptide inhibitors such as BBT-401 (GI-restricted, clinical-phase compound) and PELI1-EGFR disruptors such as S62, each with distinct mechanisms, potency ranges, and experimental applications [2][3]. The resveratrol-derived scaffold of Peli1-IN-1 occupies a specific chemical space optimized for FHA-domain binding, and its quantitative differentiation from the parent compound resveratrol and other structural analogs provides a measurable basis for experimental selection [1]. Procurement decisions must therefore be guided by compound-specific, comparator-anchored quantitative evidence rather than target-class generalization.

Resveratrol parent scaffold
Significantly lower FHA-domain binding affinity (reported Kd ~125 μM) and distinct polypharmacology may lead to off-target effects in cellular assays.
Peptide inhibitor BBT-401
GI-restricted mechanism and clinical-phase development; does not address FHA-domain binding required for TNBC metastasis signaling studies.
PELI1-EGFR disruptor S62
Targets PELI1-EGFR interaction rather than FHA-domain/SNAIL-SLUG axis; mechanism mismatch may shift interpretation of downstream EMT readouts.

Peli1-IN-1 Quantitative Differentiation Evidence


FHA-Domain Binding Affinity Improvement

In a fluorescence quenching assay measuring direct binding to the FHA domain of PELI1, Peli1-IN-1 (compound 3d) exhibited a dissociation constant (Kd) of 8.2–8.3 μM. The parent compound resveratrol, evaluated under the same assay conditions, showed a Kd of 125.3 μM [1]. The structural modifications from resveratrol to Peli1-IN-1 produced an approximately 15-fold improvement in binding affinity [1].

FHA-Domain Binding
Head-to-head
Kd 8.2 μM vs 125.3 μM (resveratrol)
Reported ~15-fold binding improvement over parent scaffold
Fluorescence quenching assay; purified FHA domain
E3 ubiquitin ligase FHA domain fluorescence quenching binding affinity

Anti-Migratory Efficacy in TNBC Cells

In scratch wound healing assays using MDA-MB-231 triple-negative breast cancer cells, treatment with Peli1-IN-1 at 20 μM reduced relative cell migration to 29.8% of control levels without inducing cytotoxicity [1]. This functional anti-migratory activity is directly linked to its FHA-domain binding and downstream inhibition of PELI1-mediated SNAIL/SLUG stabilization [1].

Migration Reduction
Class-level
29.8% migration at 20 μM
Reported TNBC cell migration reduction without cytotoxicity
Scratch wound assay; MDA-MB-231 cells
TNBC cell migration wound healing metastasis

Selective Migration Inhibition without Antiproliferation

Peli1-IN-1 (20 μM) inhibited tumor cell migration in scratch wound healing assays without affecting cell proliferation in MDA-MB-231 TNBC cells [1]. This functional dissociation—anti-migratory activity in the absence of antiproliferative or cytotoxic effects—is a distinguishing characteristic of its FHA-domain-targeted mechanism [1]. Many broad-spectrum kinase inhibitors or cytotoxic agents produce concomitant migration inhibition and proliferation suppression, confounding interpretation of metastasis-specific effects.

Migration Selectivity
Class-level
Migration inhibited; proliferation unchanged
Dissociation of anti-migratory and antiproliferative effects
MDA-MB-231, 20 μM, no cytotoxicity observed
phenotypic selectivity metastasis proliferation cytotoxicity

EMT Effector Downregulation

Peli1-IN-1 markedly interrupts the interaction between PELI1 and SNAIL/SLUG, inhibits K63-linked polyubiquitination of SNAIL/SLUG by PELI1, and subsequently downregulates the protein levels of epithelial-mesenchymal transition (EMT) effectors SNAIL and SLUG, as well as Vimentin, without affecting PELI1 protein expression [1]. This mechanism-based readout confirms target engagement at the level of PELI1 substrate regulation.

EMT Effector Downregulation
Class-level
Reduced SNAIL, SLUG, Vimentin; inhibited K63-polyubiquitination
Supports target engagement at EMT effector level
Western blot and Co-IP assays; TNBC models
EMT SNAIL SLUG K63-polyubiquitination

In Vivo Anti-Metastasis and Safety Profile

In an experimental lung metastasis model of TNBC, Peli1-IN-1 (compound 3d) demonstrated anti-metastasis efficacy without observable toxic side effects in vivo [1]. The compound specifically inhibited metastasis without inhibiting the proliferation of TNBC MDA-MB-231 cells, and no evident toxicity was observed in vivo [1].

In Vivo Model Response
Class-level
Anti-metastasis without observable toxicity
Reported model response with safety-related endpoint monitoring
Experimental lung metastasis model; mouse
in vivo experimental lung metastasis TNBC toxicity

Peli1-IN-1 Validated Application Scenarios


FHA-Domain Binding with Enhanced Affinity

Peli1-IN-1 is the appropriate selection for experiments requiring direct binding to the FHA domain of PELI1 with measurable affinity improvement over the parent scaffold. Fluorescence quenching assays demonstrate Kd = 8.2 μM for Peli1-IN-1 versus 125.3 μM for resveratrol, representing a ~15-fold affinity gain [1]. This enhanced affinity enables lower working concentrations, reducing nonspecific effects commonly associated with high-concentration resveratrol treatment.

TNBC Metastasis Research with Migration Selectivity

For studies of TNBC metastasis mechanisms requiring specific anti-migratory activity without confounding antiproliferative effects, Peli1-IN-1 offers a validated tool compound profile. At 20 μM, the compound reduces MDA-MB-231 cell migration to 29.8% of control levels in wound healing assays while exhibiting no cytotoxicity and no effect on cell proliferation [1]. This dissociation is critical for interpreting metastasis-specific phenotypes independent of growth inhibition.

In Vivo TNBC Metastasis Models with Safety

Peli1-IN-1 is validated for use in experimental lung metastasis models of TNBC, where it has demonstrated anti-metastasis efficacy without observable toxicity in vivo [1]. The compound specifically inhibits metastasis without affecting proliferation of TNBC cells, and no evident toxicity was observed [1]. This documented in vivo safety profile supports its application in extended-duration preclinical studies where toxicity-driven attrition would compromise experimental validity.

EMT Pathway and SNAIL/SLUG Signaling Analysis

For experiments interrogating the PELI1–SNAIL/SLUG signaling axis in epithelial-mesenchymal transition, Peli1-IN-1 provides mechanism-based target validation. The compound disrupts PELI1–SNAIL/SLUG interaction, inhibits K63-linked polyubiquitination of SNAIL/SLUG by PELI1, and downregulates SNAIL, SLUG, and Vimentin protein levels without altering PELI1 expression [1]. These endpoint measurements confirm on-target pathway modulation and are suitable for western blot and co-immunoprecipitation-based experimental designs.

Application
Selection Property
Validation Focus
PELI1 FHA-Domain Binding
Enhanced binding affinity vs. parent scaffold
Binding improvement over resveratrol
TNBC Migration Mechanism Studies
Migration-specific activity without proliferation interference
Migration reduction in wound healing models
In Vivo Metastasis Research Models
Model-response context with safety-related endpoint monitoring
Metastasis burden reduction and tolerability review
EMT Pathway and SNAIL/SLUG Signaling
Target engagement at EMT effector level
SNAIL/SLUG downregulation via K63-ubiquitination inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peli1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.